molecular formula C14H20BrNSi B8663927 1H-Indole, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- CAS No. 153942-69-9

1H-Indole, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-

Cat. No. B8663927
CAS RN: 153942-69-9
M. Wt: 310.30 g/mol
InChI Key: FMALJZMADPSXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- is a useful research compound. Its molecular formula is C14H20BrNSi and its molecular weight is 310.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

153942-69-9

Product Name

1H-Indole, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-

Molecular Formula

C14H20BrNSi

Molecular Weight

310.30 g/mol

IUPAC Name

(3-bromoindol-1-yl)-tert-butyl-dimethylsilane

InChI

InChI=1S/C14H20BrNSi/c1-14(2,3)17(4,5)16-10-12(15)11-8-6-7-9-13(11)16/h6-10H,1-5H3

InChI Key

FMALJZMADPSXQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=C(C2=CC=CC=C21)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (-78°) solution of indole (4.0 g, 34 mmol) in THF (120 mL) was added nBuLi (2.5M/Hexanes) over 5 minutes. The solution was warmed to -10° (ice/salt bath) for 15 minutes, re-cooled to -78° and TBDMS-Cl (5.8 g, 38 mmol) was added in THF (30 mL). The solution was held at 0° for 3 hours, cooled to -78° and N-Bromosuccinimide (6.0 g, 34 mmol) was added in one portion. The solution was stirred coldfor 2 hours and then was allowed to warm to ambient temperature at which time hexane/pyridine (100 mL) was added to the solution and the resulting suspension was filtered over Celite. The organics were evaporated and the residue quickly purified by flash chromatography (hexanes/methylene chloride 2:1) giving 8.5 g of the desired compound as a slightly purple solid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
hexane pyridine
Quantity
100 mL
Type
solvent
Reaction Step Four

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